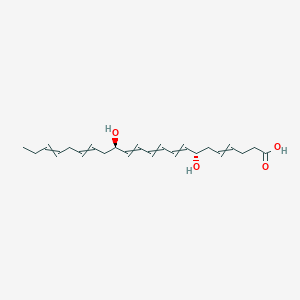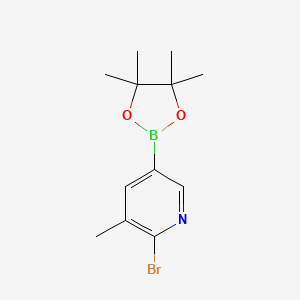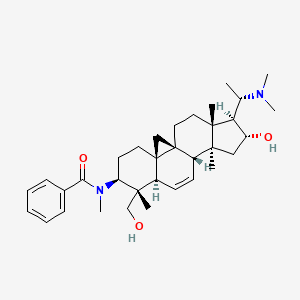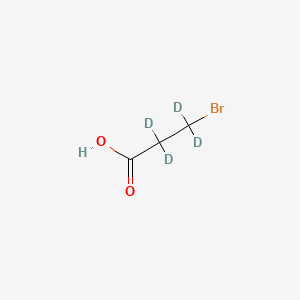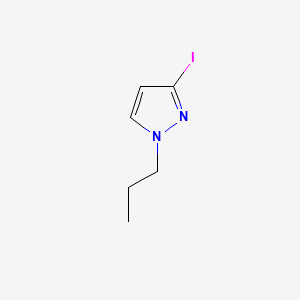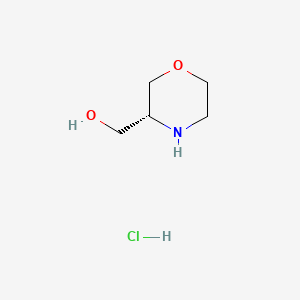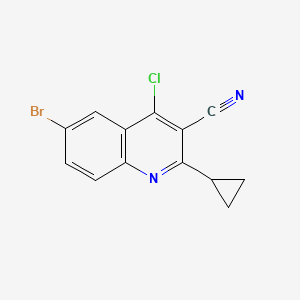
6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile is a chemical compound with the CAS number 1208820-66-9 . It is used for pharmaceutical testing and is intended for research and development use only .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile can be found in various chemical databases . The molecular formula is C13H8BrClN2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile include its molecular weight, which is 307.57300 . Unfortunately, specific information such as its melting point, boiling point, and density were not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activities
Quinoline derivatives, including those synthesized from interactions involving halostyryl-quinolines, have been evaluated for their antitumor activities against human tumor cell lines such as MCF-7, HCT, and HepG-2. The structure-activity relationships of these compounds suggest significant potential in cancer treatment. For instance, a series of 4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives were found to inhibit the growth of cancer cells, indicating the importance of quinoline structures in the development of antitumor agents (El-Agrody et al., 2012).
Optoelectronic and Charge Transport Properties
The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives have been explored, demonstrating the potential of these compounds in multifunctional materials. The analysis of frontier molecular orbitals and charge transport properties reveals that these derivatives could be efficient in electronic applications (Irfan et al., 2020).
Chemical Transformations Under Nucleophilic Conditions
Studies on chemical transformations of related quinoline derivatives under nucleophilic conditions have led to the synthesis of a variety of heterocyclic systems. These transformations demonstrate the reactivity and versatility of quinoline carbonitriles in organic synthesis, providing pathways to new compounds with potentially valuable biological and chemical properties (Ibrahim & El-Gohary, 2016).
Synthesis Techniques and Biological Activity
Various synthetic methods and reactions of chloroquinoline-3-carbonitrile derivatives have been reviewed, highlighting the broad range of biological activities exhibited by these compounds. The synthesis and reactions cover a wide spectrum, from simple modifications to complex transformations, underscoring the potential of chloroquinoline derivatives in pharmaceutical research (Mekheimer et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2/c14-8-3-4-11-9(5-8)12(15)10(6-16)13(17-11)7-1-2-7/h3-5,7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDZMRDEXAFZBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672052 |
Source


|
| Record name | 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile | |
CAS RN |
1208820-66-9 |
Source


|
| Record name | 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

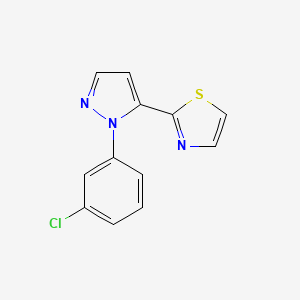

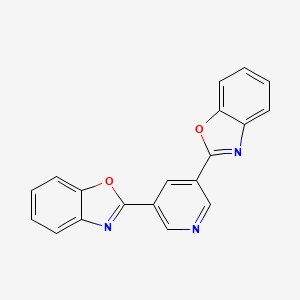
![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)
![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)



